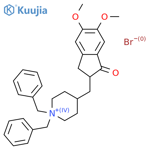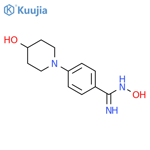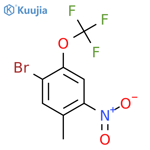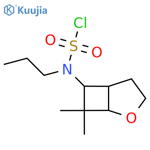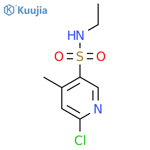Piperazines
Piperazines are a class of organic compounds characterized by their six-membered ring structure containing two nitrogen atoms. These nitrogen atoms are typically adjacent to each other, forming a heterocyclic backbone that is highly versatile in chemical synthesis and pharmaceutical applications.
Structurally, piperazines can be modified at various positions to introduce functional groups such as hydroxyl, carboxylic acid, or amine functionalities, which enhance their reactivity and potential for medicinal uses. They are widely used as building blocks in drug discovery due to their ability to interact with a wide range of biological targets.
In the pharmaceutical industry, piperazines have been employed in the development of antihistamines, analgesics, and anti-inflammatory agents owing to their favorable pharmacological properties. Additionally, they find applications in agrochemicals for pest control and as intermediates in the synthesis of various polymers.
Their broad structural diversity allows for tailoring molecules with specific biological activities, making piperazines indispensable tools in modern chemistry and drug development processes.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
cis-Decahydro-quinoxaline | 118948-26-8 | C8H16N2 |
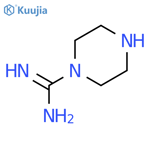 |
Piperazine-1-carboximidamide | 45695-84-9 | C5H12N4 |
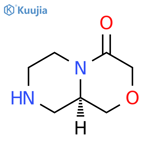 |
(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one | 930783-26-9 | C7H12N2O2 |
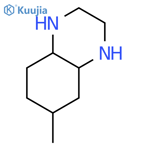 |
Quinoxaline,decahydro-6-methyl- | 6639-84-5 | C9H18N2 |
 |
1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone | 1353947-94-0 | C9H15ClN2O2 |
 |
Piperazine hexahydrate | 142-63-2 | C4H22N2O6 |
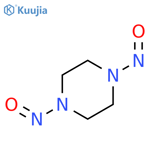 |
N,N'-Dinitrosopiperazine | 140-79-4 | C4H8N4O2 |
 |
2-Methylpiperazine | 109-07-9 | C5H12N2 |
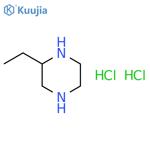 |
(2S)-2-ethylpiperazine;dihydrochloride | 128427-05-4 | C6H16Cl2N2 |
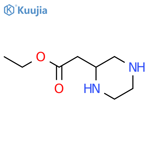 |
Ethyl 2-(piperazin-2-yl)acetate | 226068-82-2 | C8H16N2O2 |
関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
